![molecular formula C17H15ClN2O3 B2652922 1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea CAS No. 2034489-39-7](/img/structure/B2652922.png)
1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([2,3’-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a bifuran moiety and a chlorobenzyl group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
The synthesis of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3’-bifuran and 4-chlorobenzylamine.
Reaction Conditions: The bifuran and chlorobenzylamine are reacted under controlled conditions to form the desired urea derivative. Common reagents used in this process include isocyanates or carbamoyl chlorides.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-([2,3’-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea undergoes various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chlorobenzyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The urea group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include oxidized bifuran derivatives, reduced benzyl alcohols, and substituted urea derivatives.
Aplicaciones Científicas De Investigación
1-([2,3’-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate biochemical pathways related to cell growth, apoptosis, or signal transduction.
Effects: The compound’s effects are mediated through its ability to bind to and inhibit or activate its molecular targets, leading to changes in cellular functions.
Comparación Con Compuestos Similares
1-([2,3’-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea can be compared with similar compounds, such as:
N-(2-Chlorobenzyl)-N’-(4-chlorophenyl)urea: This compound has a similar urea structure but different substituents, leading to variations in chemical reactivity and biological activity.
Other Bifuran Derivatives: Compounds with bifuran moieties may share similar chemical properties but differ in their biological activities and applications.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[5-(furan-3-yl)furan-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c18-14-3-1-12(2-4-14)9-19-17(21)20-10-15-5-6-16(23-15)13-7-8-22-11-13/h1-8,11H,9-10H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLZHTCKGXZDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=CC=C(O2)C3=COC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate](/img/structure/B2652839.png)
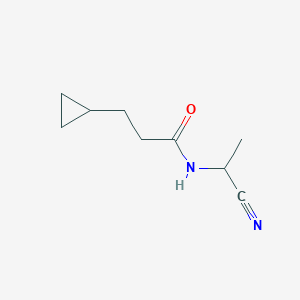
![N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2652843.png)
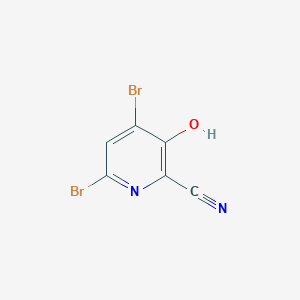
![1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol](/img/structure/B2652845.png)
![3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide](/img/structure/B2652846.png)
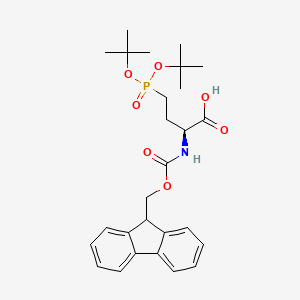
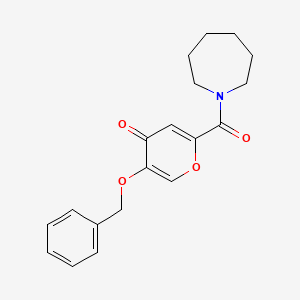
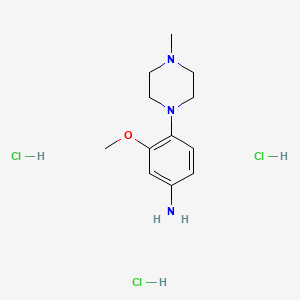
![3-[(4-Benzylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2652852.png)
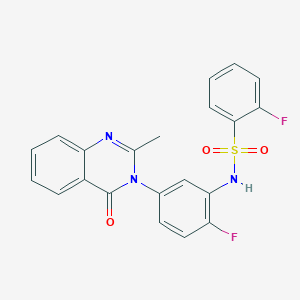
![3,4-dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one](/img/structure/B2652857.png)
![N-(3-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2652859.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-[(pyridin-2-yl)methyl]urea](/img/structure/B2652862.png)
